5,7-DIMETHYL-N'-[(1E)-1-(4-METHYLPHENYL)ETHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE
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Overview
Description
5,7-DIMETHYL-N’-[(1E)-1-(4-METHYLPHENYL)ETHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and antitumor properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-DIMETHYL-N’-[(1E)-1-(4-METHYLPHENYL)ETHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE can be achieved through the condensation of hydrazides with aminopyrimidine Schiff bases under mild oxidation conditions using iron (III) chloride . The reaction typically proceeds at room temperature by simply mixing the reagents in a mortar, followed by water extraction and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-mediated, catalyst-free synthesis techniques. This eco-friendly method involves the use of enaminonitriles and benzohydrazides, resulting in the formation of the target compound in a short reaction time with good-to-excellent yields .
Chemical Reactions Analysis
Types of Reactions
5,7-DIMETHYL-N’-[(1E)-1-(4-METHYLPHENYL)ETHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions using reagents like iron (III) chloride.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Iron (III) chloride at room temperature.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions may yield various substituted triazolopyrimidine derivatives.
Scientific Research Applications
5,7-DIMETHYL-N’-[(1E)-1-(4-METHYLPHENYL)ETHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,7-DIMETHYL-N’-[(1E)-1-(4-METHYLPHENYL)ETHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE involves its interaction with various molecular targets and pathways. For example, it may act as a calcium channel modulator or corticotropin-releasing factor 1 receptor antagonist . The compound’s unique structure allows it to interact with specific biological receptors, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit various biological activities, including antifungal, antibacterial, and antitumor properties.
[1,2,4]Triazolo[4,3-a]pyrimidines: These compounds can undergo Dimroth rearrangement to form [1,2,4]triazolo[1,5-a]pyrimidines.
Uniqueness
5,7-DIMETHYL-N’-[(1E)-1-(4-METHYLPHENYL)ETHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE is unique due to its specific substitution pattern and the presence of the 4-methylphenyl group
Properties
IUPAC Name |
5,7-dimethyl-N-[(E)-1-(4-methylphenyl)ethylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-10-5-7-14(8-6-10)13(4)20-21-16(24)15-19-17-18-11(2)9-12(3)23(17)22-15/h5-9H,1-4H3,(H,21,24)/b20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFZELYXOPIZLU-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C2=NN3C(=CC(=NC3=N2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)C2=NN3C(=CC(=NC3=N2)C)C)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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